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Compound of Interest

Compound Name:
N,2-Dimethylpyridin-3-amine

hydrochloride

CAS No.: 1955518-51-0

Cat. No.: B2649376

Get Quote

Abstract & Scope
This application note details a high-fidelity protocol for the synthesis of N,2-Dimethylpyridin-3-
amine hydrochloride (CAS: 1955518-51-0), a critical building block in the development of

kinase inhibitors and potassium-competitive acid blockers (P-CABs).

While direct alkylation of 3-amino-2-methylpyridine often results in over-methylation (yielding

quaternary ammonium or tertiary amine byproducts), this guide prioritizes a Two-Step

Formylation-Reduction Strategy. This route guarantees mono-N-methylation selectivity (>98%),

ensuring high purity suitable for GMP-adjacent workflows.

Strategic Analysis: The Selectivity Challenge
Synthesizing secondary aromatic amines requires overcoming the enhanced nucleophilicity of

the product. Once a primary amine is methylated, the resulting secondary amine is often more

nucleophilic than the starting material, leading to runaway dimethylation.
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Comparison of Synthetic Routes

Feature
Direct Alkylation
(MeI)

Reductive
Amination
(HCHO/NaBH₄)

Formylation-
Reduction
(HCOOH/LiAlH₄)

Selectivity
Poor (Mix of

)

Moderate (Requires

strict stoichiometry)

Excellent (Stepwise

control)

Purity Profile
Low (Requires

chromatography)
Medium

High (Crystallization

often sufficient)

Scalability High High
Medium (Hydride

handling required)

Recommendation Not Recommended
Acceptable for rough

scale

Recommended for

High Purity

Reaction Pathway Logic
The chosen protocol utilizes an N-formyl protection strategy. By converting the amine to a

formamide, we "lock" the nitrogen atom, preventing further alkylation. Subsequent reduction

converts the carbonyl solely to a methylene group, yielding the target methylamine with high

precision.

Figure 1: Stepwise synthetic pathway ensuring mono-methylation selectivity.

Detailed Experimental Protocol
Safety Pre-requisites

Lithium Aluminum Hydride (LiAlH₄): Reacts violently with water/protic solvents. Use strictly

anhydrous conditions under Nitrogen/Argon.

Pyridines: Irritants and potentially toxic. Work in a fume hood.

HCl Gas/Ether: Corrosive.

Step 1: Synthesis of N-(2-methylpyridin-3-yl)formamide
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Objective: Convert the primary amine to the N-formyl derivative.

Reagent Setup:

2-Methylpyridin-3-amine (10.0 g, 92.5 mmol)

Formic Acid (98%, 50 mL)

Acetic Anhydride (15 mL, 158 mmol)

Procedure:

Prepare a mixed anhydride solution: In a dry flask, cool Formic Acid (50 mL) to 0°C.

Dropwise add Acetic Anhydride (15 mL) over 15 minutes. Stir at 0°C for 30 minutes, then

warm to 55°C for 2 hours.

Cool the mixture back to 0°C.

Add 2-Methylpyridin-3-amine (10.0 g) portion-wise (Exothermic!).

Allow the mixture to warm to room temperature (RT) and stir overnight (12-16 h).

Monitor: TLC (10% MeOH in DCM) should show complete consumption of the starting

amine (

).

Workup:

Concentrate the reaction mixture under reduced pressure to remove excess acid.

Neutralize the residue with Saturated NaHCO₃ solution (pH ~8).

Extract with Ethyl Acetate (3 x 100 mL).

Dry organic layer over Na₂SO₄, filter, and concentrate.

Yield: Expect ~11.5 g (92%) of off-white solid.
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Note: This intermediate is stable and can be stored.

Step 2: Reduction to N,2-Dimethylpyridin-3-amine
Objective: Reduce the amide carbonyl to a methylene group.

Reagent Setup:

N-(2-methylpyridin-3-yl)formamide (10.0 g, 73.5 mmol)

LiAlH₄ (2.4 M in THF, 46 mL, ~110 mmol) or solid equivalent (4.2 g).

Anhydrous THF (150 mL)

Procedure:

Inert Atmosphere: Flame-dry a 500 mL 3-neck flask; flush with Argon.

Charge LiAlH₄ (4.2 g) and THF (100 mL). Cool to 0°C.

Dissolve the Formamide intermediate (10.0 g) in THF (50 mL) and add dropwise to the

hydride suspension over 30 minutes. Maintain temp <10°C.

Reflux: Once addition is complete, warm to RT, then heat to reflux (66°C) for 4-6 hours.

Monitor: TLC/LC-MS should show conversion of Formamide (M+H 137) to Methylamine

(M+H 137 - 14 mass units? No, Amide (136) -> Amine (136). Correction: Formamide MW

is 136.15; Product MW is 136.[1]19. Mass change is loss of Oxygen, gain of 2H.

. Wait.

Formamide:

(MW 136.15)[1]

Product:

(MW 122.17)

Correction: Mass shift is -14 Da (Loss of Carbonyl Oxygen, gain of 2H? No.
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. Loss of O (16), gain of 2H (2). Net -14).

Target Mass: 122.2 m/z.

Fieser Quench (Critical Safety Step):

Cool reaction to 0°C.

Slowly add: 4.2 mL Water, then 4.2 mL 15% NaOH, then 12.6 mL Water.

Stir vigorously for 30 mins until a white granular precipitate forms.

Filter through a Celite pad.[2] Wash pad with THF.

Concentrate filtrate to obtain the crude oil.[3]

Step 3: Hydrochloride Salt Formation
Objective: Stabilize the volatile amine as a solid salt.

Procedure:

Dissolve the crude oil (Free Base) in Diethyl Ether (50 mL) or Ethanol (20 mL).

Cool to 0°C.

Add 4M HCl in Dioxane (25 mL) dropwise. White precipitate forms immediately.

Stir for 30 minutes.

Filter the solid, wash with cold ether, and dry under vacuum.

Final Yield: Expect ~9.5 g (Total Yield ~75% over 2 steps).

Analytical Validation (QC)
The following data parameters validate the success of the synthesis.
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Parameter Specification Diagnostic Signal

Appearance
White to off-white crystalline

solid
-

LC-MS >98% Purity (Free base mass + H)

1H NMR (DMSO-d6) Confirms Structure

2.85 ppm (s, 3H): N-Methyl

group.

2.35 ppm (s, 3H): Ring Methyl

(C2).

6.0-8.0 ppm: Pyridine aromatic

protons.

Solubility High in Water, MeOH -

Workflow Diagram
Figure 2: Operational workflow for the synthesis of N,2-Dimethylpyridin-3-amine HCl.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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